6-Bromo-2-methoxy-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methoxy-9H-carbazole is an organic compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the carbazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-9H-carbazole typically involves the bromination of 2-methoxy-9H-carbazole. One common method is the reaction of 2-methoxy-9H-carbazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of the carbazole ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while oxidation can produce carbazole quinones .
Scientific Research Applications
6-Bromo-2-methoxy-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-9H-carbazole: Lacks the bromine atom at the 6th position.
6-Bromo-9H-carbazole: Lacks the methoxy group at the 2nd position.
3-Bromo-6-methoxy-9H-carbazole: Has the bromine atom at the 3rd position instead of the 6th.
Uniqueness
6-Bromo-2-methoxy-9H-carbazole is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
Molecular Formula |
C13H10BrNO |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
6-bromo-2-methoxy-9H-carbazole |
InChI |
InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |
InChI Key |
ZFKAJOPUDZBRPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.